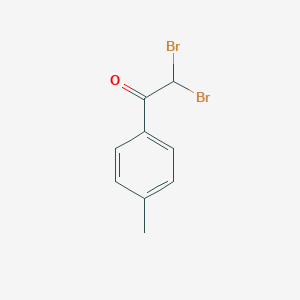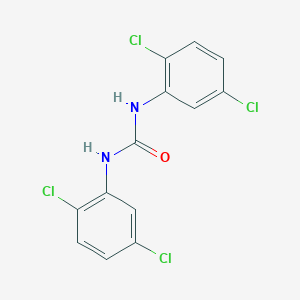![molecular formula C14H18N2O4 B080133 Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate CAS No. 13636-62-9](/img/structure/B80133.png)
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate, also known as MPPD, is a chemical compound that has been widely used in scientific research. It is a derivative of propanedioic acid and is commonly used as a starting material in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the hydrazine group. It can also act as a chelating agent, due to the presence of the carboxylate groups.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate. However, it is known to be toxic and can cause irritation to the skin and eyes. It is also a potential carcinogen and mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it is toxic and can be hazardous to handle. It is also a potential carcinogen and mutagen, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate. One area of research could be to investigate its potential as a ligand in the synthesis of metal complexes with novel properties. Another area of research could be to study its potential as a reagent in the synthesis of new drugs and natural products. Additionally, more research is needed to fully understand the mechanism of action and potential toxicity of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate.
Synthesemethoden
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate can be synthesized through a simple reaction between diethyl malonate and 2-methylphenylhydrazine. The reaction is catalyzed by a base such as sodium ethoxide or potassium hydroxide. The product obtained is a yellow crystalline solid with a melting point of 142-144°C. The purity of the product can be determined by thin-layer chromatography or high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the preparation of Schiff bases, which are important intermediates in the synthesis of various drugs and natural products. Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
13636-62-9 |
|---|---|
Produktname |
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)12(14(18)20-5-2)16-15-11-9-7-6-8-10(11)3/h6-9,15H,4-5H2,1-3H3 |
InChI-Schlüssel |
BYVZJSJGAMJAKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
Synonyme |
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



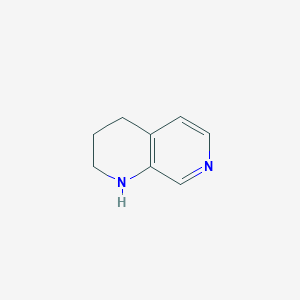
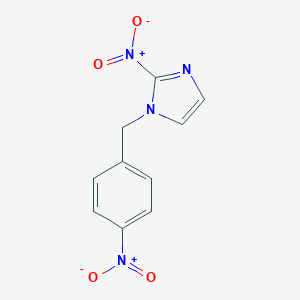
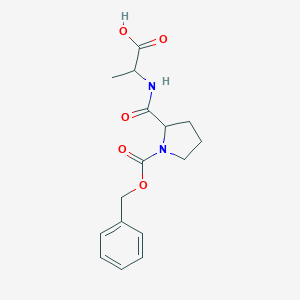
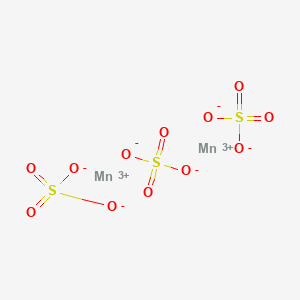
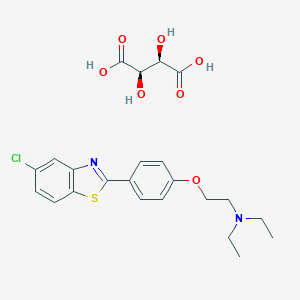
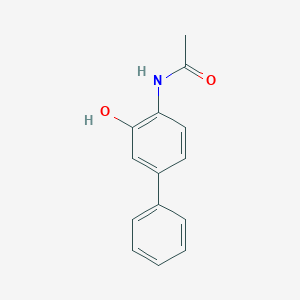

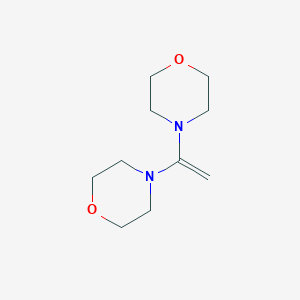
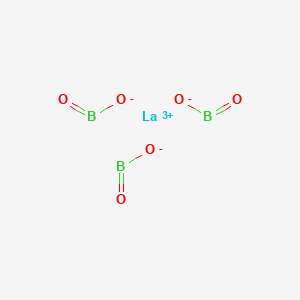
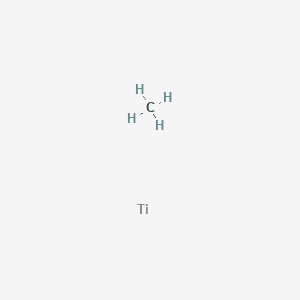
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
